Cas no 1188282-01-0 (1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)-)
1188282-01-0 structure
Product Name:1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)-
Numéro CAS:1188282-01-0
Le MF:C22H36O4
Mégawatts:364.518847465515
CID:97698
PubChem ID:44607100
Update Time:2025-04-18
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)-
- (3α,5β,9β,10α,13α,15R)-3,15-Dihydroxypimar-8(14)-en-16-yl acetate
- 1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]
- 16-O-Acetyldarutigenol
- [ "" ]
- FS-10205
- DTXSID901101313
- CS-0017257
- 16-O-Acetyldarutigel
- [(2R)-2-[(2S,4aR,4bS,7R,8aS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate
- 1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-
- 1188282-01-0
- HY-N1603
- (2R)-2-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-Ddodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxyethyl acetate
- AKOS032961633
- DA-59887
-
- Piscine à noyau: 1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16-,17-,18-,19+,21+,22+/m1/s1
- La clé Inchi: INQYJHPSJRFCLW-MGNVCTHBSA-N
- Sourire: O[C@@H]1CC[C@@]2(C)[C@@H]3CC[C@](C)([C@H](COC(C)=O)O)C=C3CC[C@@H]2C1(C)C
Propriétés calculées
- Qualité précise: 364.26100
- Masse isotopique unique: 364.261
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 595
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 66.8A^2
- Le xlogp3: 3.8
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.1±0.1 g/cm3
- Point d'ébullition: 490.5±45.0 °C at 760 mmHg
- Point d'éclair: 162.3±22.2 °C
- Le PSA: 66.76000
- Le LogP: 3.85030
- Pression de vapeur: 0.0±2.8 mmHg at 25°C
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O57340-5 mg |
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)- |
1188282-01-0 | 5mg |
¥6080.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5571-5 mg |
16-O-Acetyldarutigenol |
1188282-01-0 | 5mg |
¥5815.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5571-5mg |
16-O-Acetyldarutigenol |
1188282-01-0 | 5mg |
¥ 4280 | 2024-07-20 | ||
| Biosynth | NXB28201-1 mg |
16-o-Acetyldarutigenol |
1188282-01-0 | 1mg |
$176.00 | 2023-01-03 | ||
| Biosynth | NXB28201-5 mg |
16-o-Acetyldarutigenol |
1188282-01-0 | 5mg |
$572.00 | 2023-01-03 | ||
| Biosynth | NXB28201-10 mg |
16-o-Acetyldarutigenol |
1188282-01-0 | 10mg |
$915.20 | 2023-01-03 | ||
| Biosynth | NXB28201-25 mg |
16-o-Acetyldarutigenol |
1188282-01-0 | 25mg |
$1,716.00 | 2023-01-03 | ||
| Biosynth | NXB28201-50 mg |
16-o-Acetyldarutigenol |
1188282-01-0 | 50mg |
$2,745.50 | 2023-01-03 | ||
| TargetMol Chemicals | TN5571-5 mg |
16-O-Acetyldarutigenol |
1188282-01-0 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN5571-1 mL * 10 mM (in DMSO) |
16-O-Acetyldarutigenol |
1188282-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 |
1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)- Littérature connexe
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
1188282-01-0 (1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate, (1R)-) Produits connexes
- 1616-93-9(Olean-12-en-3-ol,3-acetate, (3b)-)
- 17020-04-1(26-Norurs-7-en-3-ol,13-methyl-, 3-acetate, (3b,13a,14b)-)
- 863-76-3(α-Amyrin acetate)
- 2111-46-8(Marsformoxide B)
- 2189-80-2(Taraxerol acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membre gold
Fournisseur de Chine
Réactif